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molecular formula C8H8O2S B105559 Phenyl vinyl sulfone CAS No. 5535-48-8

Phenyl vinyl sulfone

Cat. No. B105559
M. Wt: 168.21 g/mol
InChI Key: UJTPZISIAWDGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05902905

Procedure details

2-(phenylsulfonyl)ethanol (143.8 g, purity 96.2%, 743 mmol) was added to 71.9 g of toluene, and 30.0 g (38 mmol) of pyridine was added to the mixture. The resulting solution was heated to 60° C., then 110.5 g (929 mmol) of thionyl chloride added over 5 hours at 60 to 70° C., and the mixture was stirred for 2 hours at 70° C. Then, the mixture was diluted with 143.9 g of toluene and cooled to 45° C. Then 303.2 g of 7% sodium bicarbonate solution and 193.4 g of toluene were added, washed separated. Obtained organic layer was mixed with 303.2 g of 7% sodium bicarbonate solution and stirred and separated. 5 g of the organic layer was sampled and subjected to HPLC analysis, which revealed that (β-chloroethylsulfonyl)benzene was obtained in a yield of 98% and phenylvinylsulfone in a yield of 0.7%. (Internal Standard: methyl benzoate).
Quantity
143.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
71.9 g
Type
solvent
Reaction Step One
Quantity
110.5 g
Type
reactant
Reaction Step Two
Quantity
303.2 g
Type
reactant
Reaction Step Three
Quantity
193.4 g
Type
solvent
Reaction Step Three
Quantity
143.9 g
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][CH2:11]O)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.S(Cl)(Cl)=O.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[C:1]1([S:7]([CH:10]=[CH2:11])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
143.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCO
Name
Quantity
30 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
71.9 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
110.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
303.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
193.4 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
143.9 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 45° C
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
Obtained organic layer was mixed with 303.2 g of 7% sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
separated
ALIQUOT
Type
ALIQUOT
Details
5 g of the organic layer was sampled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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